4-(2-Aminopropyl)-2-methoxyphenol 4-(2-Aminopropyl)-2-methoxyphenol 3-O-Methyl-a-methyldopamine, also known as 4-hydroxy-3-methoxyamphetamine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. 3-O-Methyl-a-methyldopamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3-O-Methyl-a-methyldopamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-O-methyl-a-methyldopamine is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 13026-44-3
VCID: VC20995881
InChI: InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3
SMILES: CC(CC1=CC(=C(C=C1)O)OC)N
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

4-(2-Aminopropyl)-2-methoxyphenol

CAS No.: 13026-44-3

Cat. No.: VC20995881

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Aminopropyl)-2-methoxyphenol - 13026-44-3

Specification

Description 3-O-Methyl-a-methyldopamine, also known as 4-hydroxy-3-methoxyamphetamine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. 3-O-Methyl-a-methyldopamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3-O-Methyl-a-methyldopamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-O-methyl-a-methyldopamine is primarily located in the cytoplasm.
CAS No. 13026-44-3
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name 4-(2-aminopropyl)-2-methoxyphenol
Standard InChI InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3
Standard InChI Key GPBOYXOSSQEJBH-UHFFFAOYSA-N
SMILES CC(CC1=CC(=C(C=C1)O)OC)N
Canonical SMILES CC(CC1=CC(=C(C=C1)O)OC)N

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